N-[4-(acetylamino)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide
Overview
Description
N-[4-(acetylamino)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an acetylamino group, a tetrazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.
Acetylation: The acetylamino group can be introduced through an acetylation reaction using acetic anhydride and a suitable amine precursor.
Coupling Reactions: The final coupling of the functionalized thiophene and tetrazole rings can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the thiophene and tetrazole rings make this compound a candidate for use in organic electronics and conductive polymers.
Biological Studies: The compound can be used as a probe to study biological processes involving acetylation and tetrazole-containing molecules.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The acetylamino group can participate in hydrogen bonding interactions, while the tetrazole ring can mimic carboxylate groups in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide: Similar structure but lacks the dimethyl substitution on the thiophene ring.
N-[4-(acetylamino)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of both the tetrazole and thiophene rings in N-[4-(acetylamino)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide provides unique electronic properties that can be exploited in various applications. The dimethyl substitution on the thiophene ring can also influence the compound’s reactivity and binding properties.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c1-9-10(2)25-16(22-8-17-20-21-22)14(9)15(24)19-13-6-4-12(5-7-13)18-11(3)23/h4-8H,1-3H3,(H,18,23)(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXYPYTWHSGYKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2=CC=C(C=C2)NC(=O)C)N3C=NN=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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